molecular formula C6H11N<br>(CH2=CHCH2)2NH<br>C6H11N B093489 Diallylamine CAS No. 124-02-7

Diallylamine

Cat. No.: B093489
CAS No.: 124-02-7
M. Wt: 97.16 g/mol
InChI Key: DYUWTXWIYMHBQS-UHFFFAOYSA-N
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Description

Diallylamine is an organic compound with the chemical formula C6H11N. It is a colorless liquid with an ammonia-like odor and is characterized by the presence of a secondary amine and two alkene groups. This compound is used in various industrial applications, including the production of polymers, pharmaceuticals, and water treatment agents .

Mechanism of Action

Target of Action

Diallylamine is an organic compound with the formula HN(CH2CH=CH2)2 . It is multifunctional, featuring a secondary amine and two alkene groups It is known that this compound is used in the production ofN,N-diallyldichloroacetamide and N,N-diallyldimethylammonium chloride , suggesting that it may interact with biological targets that respond to these compounds.

Mode of Action

It is known that in the solid state, this compound forms supramolecular helices with four molecules per pitch that are held together byhydrogen bonding . This helical structure is the result of competing length scales at which hydrogen bonding and second-neighbour Van-der-Waals interactions occur .

Biochemical Pathways

It is known that this compound is a precursor to industrial products and has pharmaceutical applications . Therefore, it can be inferred that this compound may be involved in various biochemical pathways related to these applications.

Pharmacokinetics

It is known that this compound is a colorless liquid with an ammonia-like odor , which suggests that it may be absorbed through the skin or respiratory tract

Result of Action

It is known that this compound is toxic in contact with skin, harmful if swallowed or inhaled, and causes severe skin burns and eye damage . These effects suggest that this compound interacts with biological systems in a way that can cause significant harm.

Action Environment

This compound is highly flammable and gives off irritating or toxic fumes (or gases) in a fire . It is also known to be toxic to aquatic life , indicating that environmental factors can influence its action, efficacy, and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diallylamine can be synthesized through several methods. One common laboratory method involves the diallylation of calcium cyanamide followed by decyanation of the product . Another method involves the partial hydrogenation of acrylonitrile: [ 2 , \text{NCCH=CH}_2 + 4 , \text{H}_2 \rightarrow \text{HN(CH}_2\text{CH=CH}_2\text{)}_2 + \text{NH}_3 ]

Industrial Production Methods: Industrially, this compound is produced by the partial hydrogenation of acrylonitrile. This method is preferred due to its efficiency and scalability .

Comparison with Similar Compounds

Comparison:

    Uniqueness: Diallylamine’s combination of a secondary amine and two alkene groups makes it more reactive and versatile compared to allylamine and triallylamine.

Properties

IUPAC Name

N-prop-2-enylprop-2-en-1-amine
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InChI

InChI=1S/C6H11N/c1-3-5-7-6-4-2/h3-4,7H,1-2,5-6H2
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InChI Key

DYUWTXWIYMHBQS-UHFFFAOYSA-N
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Canonical SMILES

C=CCNCC=C
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Molecular Formula

C6H11N, Array
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Related CAS

62238-80-6
Record name Poly(diallylamine)
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DSSTOX Substance ID

DTXSID1024918
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Molecular Weight

97.16 g/mol
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Physical Description

Diallylamine appears as a liquid with a disagreeable odor. Less dense than water. May be toxic by inhalation and skin absorption. Irritates skin and eyes. Used to make other chemicals., Liquid, Colorless liquid with an ammonia-like odor; [AIHA], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
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Record name 2-Propen-1-amine, N-2-propen-1-yl-
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Boiling Point

232 °F at 760 mmHg (NTP, 1992), 111 °C
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Flash Point

21 °C, 7 °C
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Solubility

8.6 g/100mL (NTP, 1992), Soluble in ethanol and ethyl ether, In water, 8.6X10+4 mg/l @ room temperature, Solubility in water, g/100ml at 20 °C: 9
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Density

0.7627 at 50 °F (NTP, 1992) - Less dense than water; will float, 0.7889 @ 20 °C, Relative density (water = 1): 0.8
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Vapor Density

3.35 (Air= 1), Relative vapor density (air = 1): 3.4
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Vapor Pressure

20.2 [mmHg], 20.2 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: 2.42
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Color/Form

Liquid

CAS No.

124-02-7
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Melting Point

-127.1 °F (NTP, 1992), -88.4 °C
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Synthesis routes and methods I

Procedure details

A 300 ml autoclave was charged with 5.8g (5 millimoles) of tetrakis (triphenylphosphine) palladium, 1.8g (13.3 millimoles) of triallylamine and 80ml of N-methyl pyrrolidone as a solvent. Oxygen was removed from the autoclave by a nitrogen purge and then ammonia was added with stirring until the internal pressure reached 3.87 Kg/cm. The reactor was then heated with stirring to 100° C (pressure - 10.19 kg/cm) and subsequently to 130° C (pressure - 13.34 kg/cm). At 100° C the reaction was very slow but after 30 minutes at 130° C the triallylamine had reacted to form 5.2 millimoles of monoallylamine and 6.6 millimoles of diallylamine.
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
5.8 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

Part 1 A copolymer of N-methyl diallylamine and diallylamine is prepared according to the procedure of Example 1, Part 1, except that a mixture of 200 grams of N-methyl diallylamine hydrochloride and 50 grams of diallylamine hydrochloride is substituted for the 258 grams of diallylamine hydrochloride and 455 grams of dimethyl sulfoxide and 5 grams of ammonium persulfate are used. The copolymer (75 grams) is water-soluble, has an RSV of 0.2 and contains by NMR analysis 90 weight percent of N-methyl diallylamine hydrochloride.
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
258 g
Type
reactant
Reaction Step Two
Quantity
455 g
Type
reactant
Reaction Step Three
Name
ammonium persulfate
Quantity
5 g
Type
reactant
Reaction Step Four
[Compound]
Name
copolymer
Quantity
75 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Synthesis routes and methods III

Procedure details

To 1.8 mg (0.01 millimole) of PdCl2 was added 8.5 mg (0.02 millimole) of 1,4-bis(diphenylphosphino)butane, and 5.0 g of 1,3-propane-diol and 3.6 g of water were added and reaction between 8.4 g (145 millimoles) of allyl alcohol and 3.2 g (188 millimoles) of ammonia was carried out at 110° C. with stirring for 2 hours. As the products, there were obtained 0.26 g (4.6 millimoles) of monoallylamine, 0.53 g (5.4 millimoles) of diallylamine 0.63 g (4.6 millimoles) of triallylamine. The conversion based on allyl alcohol was 21.5% and the selectivity was 96.8%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8.4 g
Type
reactant
Reaction Step Two
Quantity
3.2 g
Type
reactant
Reaction Step Two
Quantity
8.5 mg
Type
reactant
Reaction Step Three
Quantity
5 g
Type
reactant
Reaction Step Three
Name
PdCl2
Quantity
1.8 mg
Type
catalyst
Reaction Step Three
Name
Quantity
3.6 g
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

To 12.2 mg (0.04 millimole) of Pd(CH2COCH2COCH3)2 was added 42.6 mg (0.10 millimole) of 1,4-bis(dibutylphosphino)butane, and 5.0 g of 1,4-butane-diol was added and reaction between 8.4 g (182 millimoles) of allyl alcohol and 3.1 g (182 millimoles) of ammonia was carried out at 120° C. for 2 hours with stirring. As the products, there were obtained 0.91 (16.0 millimoles) of monoallylamine, 1.85 g (19.1 millimoles) of diallylamine and 2.35 g (17.2 millimoles) of triallylamine. The conversion based on allylalcohol was 74.3%, and the selectivity was 98.2%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Pd(CH2COCH2COCH3)2
Quantity
12.2 mg
Type
reactant
Reaction Step Two
Quantity
42.6 mg
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
8.4 g
Type
reactant
Reaction Step Three
Quantity
3.1 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Q & A

Q1: What is the molecular formula and weight of diallylamine?

A1: this compound has the molecular formula C6H11N and a molecular weight of 97.16 g/mol.

Q2: What are the key spectroscopic characteristics of this compound?

A2: this compound can be characterized using techniques like FTIR, 1H-NMR, and 13C-NMR. These techniques provide information about the presence of specific functional groups and the overall structure of the molecule. For instance, 1H-NMR studies on nickel and cobalt complexes of this compound revealed insights into the coordination mode of allylic functions. []

Q3: What is cyclopolymerization, and how does it relate to this compound?

A3: Cyclopolymerization is a process where a non-conjugated diene forms a polymer containing cyclic units in the main chain. This compound, being a 1,6-diene, undergoes cyclopolymerization via a series of alternate intra-intermolecular additions, resulting in polymers containing pyrrolidine and/or piperidine rings. []

Q4: Why is it challenging to obtain high-molecular-weight polymers from this compound and its derivatives?

A4: The radical polymerization of this compound often results in low-molecular-weight polymers due to the competing reaction of degradative chain transfer to the monomer. This occurs when the propagating radical abstracts a hydrogen atom from the monomer instead of adding to the double bond. [, ]

Q5: How can high-molecular-weight polydiallylamines be synthesized?

A5: One strategy to obtain high-molecular-weight polydiallylamines is to conduct the polymerization in a system where the monomer exists solely in its protonated form. This approach minimizes the degradative chain transfer to the monomer, enabling the formation of longer polymer chains. [] Another method utilizes low monomer concentrations and specific cross-linkers like 1,6-bis(N,N-diallylamino)hexane during polymerization. []

Q6: What are the properties and applications of polydiallylamines?

A6: Polydiallylamines and their derivatives find applications in various fields:

  • Flocculants: They are widely used as flocculating agents for water treatment due to their cationic charge density and ability to neutralize negative charges on suspended particles. [, ]
  • Ion-exchange resins: The "Sirotherm" ion-exchange resins are based on crosslinked polydiallylamines and are utilized for applications like water purification and metal recovery. []
  • Textile industry: They are used as dye-fixing agents, improving the colorfastness of dyed fabrics. [, ]
  • Adhesives and coatings: UV-curable coatings and adhesives can be prepared based on the photoinitiated cyclopolymerization of this compound derivatives. []

Q7: Can polydiallylamines be further crosslinked, and why is this modification beneficial?

A7: Yes, polydiallylamines with a high degree of swelling can be further crosslinked using dihalo compounds. This post-crosslinking reduces the resin's swelling propensity and enhances its stability. []

Q8: How does the structure of the cross-linker influence the properties of crosslinked polydiallylamines?

A8: The type of cross-linker affects the properties of the resulting resin. Aromatic cross-linkers like α,α-dichloro-p-xylene lead to a greater decrease in the resin's basicity compared to aliphatic cross-linkers. []

Q9: What is the role of pendant allyl groups in polydiallylamines, and how can their formation be minimized?

A9: Pendant allyl groups are undesirable in polythis compound-based ion-exchange resins because they are susceptible to attack by sulfite ions, leading to resin degradation. Minimizing the cross-linker concentration during polymerization effectively reduces the formation of pendant allyl groups. []

Q10: How do hydrophobically modified polydiallylammonium chlorides function as emulsifiers?

A10: These modified polymers act as emulsifiers due to their amphiphilic nature. They stabilize emulsions by adsorbing at the oil-water interface, with their hydrophobic groups interacting with the oil phase and their hydrophilic quaternary ammonium groups interacting with the water phase. []

Q11: How are this compound compounds used in copper via-fill plating?

A11: this compound-type copolymers act as levelers in copper via-fill plating, a crucial process in printed circuit board manufacturing. These compounds adsorb onto the copper surface, controlling copper deposition and ensuring uniform filling of vias (small conductive holes) in the circuit board. [, ]

Q12: How does modifying the side chains of this compound levelers impact their performance in copper via-fill plating?

A12: The length and functional groups present on the side chains of this compound levelers influence their adsorption behavior on copper surfaces. This, in turn, affects the copper deposition process and the overall quality of the via-fill. []

Q13: How can this compound be used to modify multi-walled carbon nanotubes for nanocomposite applications?

A13: this compound can be directly amidated onto oxidized multi-walled carbon nanotubes (MWCNTs) to create reactive nanofillers. These modified MWCNTs, when incorporated into a polymer matrix, lead to improved mechanical properties of the resulting nanocomposites. []

Q14: How does this compound react with copper(I) halides?

A14: this compound forms π-complexes with copper(I) halides. These complexes exhibit unusual stoichiometry, with one this compound molecule coordinating to three copper(I) atoms within the inorganic framework. [, ]

Q15: What is the mechanism of oxidation of this compound by alkaline hexacyanoferrate (III)?

A15: The reaction follows a mechanism where the rate is independent of hexacyanoferrate (III) concentration but is first order with respect to this compound concentration. The rate is influenced by pH, with an increase in pH enhancing the reaction rate. []

Q16: How can this compound be used to synthesize pyrrole derivatives?

A16: Aryl-substituted pyrroles can be synthesized from diallylamines via a two-step process: (1) ruthenium carbene-catalyzed ring-closing metathesis to form the pyrrolidine ring and (2) in situ oxidative dehydrogenation catalyzed by FeCl3·6H2O or CuCl2·2H2O in the presence of oxygen. []

Q17: Describe a method for the selective deprotection of allylamines using this compound chemistry.

A17: N-allyl and N,N-diallylamines, including N,N-diallyl α-amino esters, can be selectively deprotected under mild conditions using N,N′-dimethylbarbituric acid in the presence of catalytic amounts of palladium(0) tetrakis(triphenylphosphine). []

Q18: How can this compound be employed in the synthesis of selectively protected spermidine and norspermidine derivatives?

A18: this compound serves as a starting material for the synthesis of these derivatives. The key steps involve a palladium-catalyzed selective monodesallylation of diallylamines followed by N-alkylation, allowing for the introduction of different protecting groups. []

Q19: How does this compound react with azobisisobutyronitrile in polymerization reactions?

A19: During the polymerization of N-substituted diallylammonium salts initiated by azobisisobutyronitrile, the major byproducts are 2-substituted 6,6-dimethylperhydro-5-isoindolones. These isoindolones form from pyrrolidylmethylene radical precursors, indicating that radical addition to diallylamines primarily yields pyrrolidine derivatives rather than piperidines. []

Q20: How does the thermal decomposition of this compound proceed in the gas phase?

A20: this compound undergoes unimolecular thermal decomposition to produce propylene and prop-2-enaldimine. The reaction is first-order and is proposed to occur through a concerted mechanism involving a cyclic six-membered transition state. []

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